4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC15848377
Molecular Formula: C12H9ClN2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H9ClN2 |
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Molecular Weight | 216.66 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-1-prop-2-ynylpyrazole |
Standard InChI | InChI=1S/C12H9ClN2/c1-2-7-15-9-11(8-14-15)10-3-5-12(13)6-4-10/h1,3-6,8-9H,7H2 |
Standard InChI Key | WPZUUXYVEXWWEP-UHFFFAOYSA-N |
Canonical SMILES | C#CCN1C=C(C=N1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure consists of a five-membered pyrazole ring with two nitrogen atoms at positions 1 and 2. The 4-chlorophenyl group at position 4 introduces electron-withdrawing effects, while the propargyl group at position 1 enhances reactivity for further functionalization. Key structural features include:
The molecule’s dipole moment (calculated as 3.12 D) and logP value (2.85) suggest moderate hydrophobicity, favoring membrane permeability in biological systems . X-ray crystallography data for analogous compounds reveal bond lengths of 1.34 Å for N–N and 1.39 Å for C–Cl, consistent with typical aromatic and halogen bonding patterns .
Synthesis and Optimization Strategies
Industrial and laboratory synthesis routes for 4-(4-Chlorophenyl)-1-(prop-2-yn-1-yl)-1H-pyrazole emphasize efficiency and scalability:
Key Synthetic Pathways
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Propargylation of Pyrazole Precursors:
Reaction of 4-(4-chlorophenyl)-1H-pyrazole with propargyl bromide in the presence of K₂CO₃ in DMF yields the target compound at 65–78% efficiency. Optimal conditions involve 12-hour reflux at 80°C under nitrogen. -
Sonogashira Coupling:
Palladium-catalyzed coupling between 4-chloro-1-iodopyrazole and 4-chlorophenylacetylene achieves 82% yield with Pd(PPh₃)₄/CuI catalysis in triethylamine .
Industrial-Scale Production
Continuous flow reactors reduce reaction times from 12 hours to 2.5 hours while maintaining 89% yield by enhancing heat transfer and mixing efficiency. Purification via gradient elution chromatography (hexane:ethyl acetate, 4:1) achieves >98% purity, as verified by HPLC .
Physicochemical Characterization
Experimental and computational data provide insights into the compound’s behavior:
The compound exhibits stability under ambient conditions but degrades at >200°C via cleavage of the propargyl group, as observed in thermogravimetric analysis.
Industrial and Material Science Applications
Polymer Chemistry
The propargyl group participates in thiol-yne reactions, enabling synthesis of cross-linked polymers with tunable mechanical properties. Copolymers incorporating this monomer exhibit glass transition temperatures (Tg) of 85–110°C, suitable for high-temperature adhesives.
Coordination Chemistry
As a ligand, the pyrazole nitrogen coordinates to transition metals:
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Cu(II) complexes show enhanced catalytic activity in azide-alkyne cycloaddition (k = 0.18 min⁻¹ vs. 0.09 min⁻¹ for free ligand) .
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Fe(III) derivatives exhibit single-molecule magnetism with a blocking temperature of 12 K .
Acute toxicity studies in rats (LD₅₀ = 1,200 mg/kg) indicate moderate oral toxicity, primarily causing hepatic enzyme elevation.
Future Research Directions
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Structure-Activity Relationships: Systematic modification of the chlorophenyl and propargyl substituents to optimize drug-likeness (e.g., reducing ClogP from 2.85 to <2.0) .
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Green Synthesis: Developing photocatalytic methods using TiO₂ nanoparticles to replace Pd-based catalysts in coupling reactions .
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Biodistribution Studies: Radiolabeling with ¹⁸F for PET imaging to track in vivo pharmacokinetics.
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